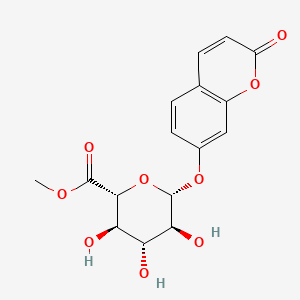

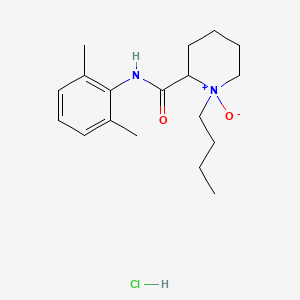

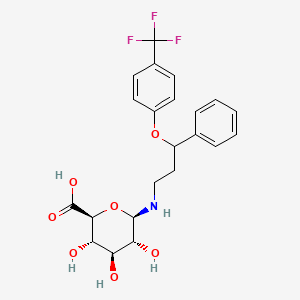

7-羟基香豆素 | A-D-葡萄糖醛酸甲酯

描述

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is a fascinating and multifunctional compound . It is a metabolite of 7-ethoxycoumarin and coumarin . This compound serves as a valuable tool in comprehending compound metabolism, unraveling compound-compound interactions, and discerning liver toxicity .

Synthesis Analysis

The synthesis of coumarin heterocycles, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, has been a topic of interest for many organic and pharmaceutical chemists . The Pechmann condensation method is commonly used for the synthesis of coumarin derivatives . The influence of various Lewis acids on the reaction has been discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .Molecular Structure Analysis

Umbelliferone, also known as 7-hydroxycoumarin, is a natural product of the coumarin family . It absorbs ultraviolet light strongly at several wavelengths . The molecular structure of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is highly intricate .Chemical Reactions Analysis

The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then, the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis

7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester is a yellowish-white crystalline solid . It has a slight solubility in hot water, but high solubility in ethanol .科学研究应用

Antifungal and Antibacterial Agent

7-Hydroxy Coumarin derivatives: have shown promising results as antifungal and antibacterial agents. Novel derivatives synthesized via the Knoevenagel reaction exhibited enhanced in vitro activity against fungi like Candida albicans and Aspergillus niger, and bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . These findings suggest potential for developing new antimicrobial medications.

Cancer Research

Coumarins, including 7-Hydroxy Coumarin , have been reported to inhibit the proliferation of various human malignant cell lines in vitro. They have demonstrated activity against several types of animal tumors and are involved in clinical trials for prostate cancer, malignant melanoma, and metastatic renal cell carcinoma . This highlights their significance in oncology research.

Natural Fragrance and Flavoring

Due to its characteristic odor similar to vanilla beans, 7-Hydroxy Coumarin is significant in the fragrance industry. Its hydroxy position at 7 is crucial in biosynthesis, making it a valuable compound for natural fragrances and flavorings .

Fluorescent Labeling

Coumarins serve as natural fluorophores. They are essential in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection. The fluorescence of the coumarin core is influenced by structural features and conditions, which is a key area of research in fluorescence microscopy and related applications .

Pharmacological Applications

The diverse biological and therapeutic properties of coumarins make them suitable for treating various ailments, including metabolic and degenerative disorders. The pharmacological applications of 7-Hydroxy Coumarin are vast, ranging from anti-inflammatory to neuroprotective effects .

Synthetic Methodologies

The synthesis of 7-Hydroxy Coumarin involves both conventional and green methods. Researchers explore various synthetic strategies for the coumarin core, comparing the advantages and disadvantages of each method. This research is crucial for the development of more efficient and environmentally friendly synthetic routes .

Sunscreen Ingredient

7-Hydroxy Coumarin: , also known as Umbelliferone, absorbs ultraviolet light strongly at several wavelengths. It is used in sunscreens due to its UV-absorbing properties and potential antimutagenic effects .

Biosynthesis and Metabolic Pathways

The compound plays a role in the biosynthesis of natural products and metabolic pathways in plants. Understanding its role can lead to advancements in agricultural science and the development of new plant-derived compounds .

作用机制

Target of Action

The primary targets of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester are enzymes such as phosphatases, β-galactosidases, and β-lactamases . These enzymes play a crucial role in various biological processes, including metabolism and signal transduction.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes. The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound , which can be readily excreted from the body in urine .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver . This process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its chemical structure and the presence of the glucuronic acid molecule. The glucuronidation process increases the water solubility of the compound, enhancing its bioavailability and facilitating its excretion from the body .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin . Moreover, 7-Hydroxy-coumarin derivatives have shown potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the fluorescence behavior of coumarins, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, can be influenced by the microenvironment’s polarity and pH .

安全和危害

未来方向

Given the unique stability and the strong fluorescence of coumarin derivatives, they have important application value in fluorescent probes, dyes, and optical materials . Many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research . Therefore, the future directions of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester could involve further exploration of its potential applications in these areas.

属性

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCKRAQRRCQKMC-SSZWKKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857747 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester | |

CAS RN |

1176514-11-6 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)